molecular formula C16H14N2O3S B2814413 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 919860-16-5

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2814413
CAS No.: 919860-16-5
M. Wt: 314.36
InChI Key: SGZHNMRVICETFS-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14N2O3S and its molecular weight is 314.36. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Modification

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(4-methylthiazol-2-yl)acetamide, related to coumarin and thiazole derivatives, has been involved in the design and synthesis of various heterocyclic compounds. For example, the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid demonstrates the compound's role in producing compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Furthermore, the synthesis of new coumarins complemented by quantum chemical studies showcases the compound's utility in generating new molecular structures characterized by spectroscopic techniques (Al-Amiery et al., 2016).

Antibacterial and Antioxidant Activities

The compound has been integral in synthesizing new coumarin derivatives with significant antibacterial and antioxidant activities. One study synthesized new coumarin derivatives starting from 4-methyl-7-hydroxycoumarin, demonstrating more active effects against E. coli, S. aureus, and B. subtilis than standard references, highlighting the compound's potential in developing new antibacterial agents (Hamdi et al., 2012). Another study focused on the antioxidant activity of synthesized coumarins, comparing their effectiveness with known antioxidants like ascorbic acid, indicating the compound's role in creating new antioxidant agents (Kadhum et al., 2011).

Advanced Synthesis Techniques

The compound's versatility is further highlighted in studies exploring advanced synthesis techniques. For instance, the preparation of novel 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives using an efficient ionic liquid catalyst underscores the compound's role in green chemistry and the pursuit of eco-friendly synthesis methods (Ghashang et al., 2016).

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-4-12-11(7-15(20)21-13(12)5-9)6-14(19)18-16-17-10(2)8-22-16/h3-5,7-8H,6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZHNMRVICETFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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